5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide 5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18120960
InChI: InChI=1S/C6H4F4N2O2S/c7-4-1-3(15(11,13)14)2-12-5(4)6(8,9)10/h1-2H,(H2,11,13,14)
SMILES:
Molecular Formula: C6H4F4N2O2S
Molecular Weight: 244.17 g/mol

5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide

CAS No.:

Cat. No.: VC18120960

Molecular Formula: C6H4F4N2O2S

Molecular Weight: 244.17 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide -

Specification

Molecular Formula C6H4F4N2O2S
Molecular Weight 244.17 g/mol
IUPAC Name 5-fluoro-6-(trifluoromethyl)pyridine-3-sulfonamide
Standard InChI InChI=1S/C6H4F4N2O2S/c7-4-1-3(15(11,13)14)2-12-5(4)6(8,9)10/h1-2H,(H2,11,13,14)
Standard InChI Key WASYACFVZCXHDX-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC(=C1F)C(F)(F)F)S(=O)(=O)N

Introduction

Physical and Chemical Properties

The compound’s physicochemical properties are inferred from structural analogs and computational predictions:

PropertyValue/Description
Molecular FormulaC₆H₄F₄N₂O₂S
Molecular Weight244.2 g/mol
SolubilityModerate in polar solvents (DMSO, methanol)
LogP (Partition Coefficient)~1.2 (predicted)
pKa~7.1 (sulfonamide proton)

The trifluoromethyl group significantly lowers electron density on the pyridine ring, enhancing resistance to oxidative degradation . Fluorine’s electronegativity further stabilizes the molecule against metabolic deactivation, a common issue in drug development .

TargetPotential ApplicationMechanism
PRL-3 PhosphataseMetastatic cancerEnzyme inhibition
Dihydropteroate SynthaseAntibacterialFolate pathway disruption
Carbonic Anhydrase IXAnticancerpH regulation in tumors

Applications in Agrochemical and Pharmaceutical Research

Trifluoromethylpyridine (TFMP) derivatives are pivotal in agrochemicals, constituting active ingredients in herbicides (e.g., fluazifop) and insecticides (e.g., chlorantraniliprole) . This compound’s sulfonamide variant could address resistance in pests or pathogens due to its novel binding modes.

Pharmaceutical Applications:

  • Oncology: Fluorine’s role in improving blood-brain barrier penetration makes it viable for CNS-targeting therapies.

  • Anti-infectives: Enhanced solubility may improve bioavailability in systemic infections.

Table 2: Comparative Analysis with Analogous Compounds

CompoundSubstituentBioactivity HighlightReference
6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamideCl at position 6Herbicidal activity
5-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonamideF at position 5Hypothesized anticancerN/A

Current Research and Future Directions

As of 2025, research on fluorinated sulfonamides focuses on:

  • Synthetic Optimization: Developing cost-effective, scalable routes using flow chemistry or biocatalysis.

  • Target Identification: High-throughput screening against kinase libraries or bacterial proteomes.

  • Hybrid Molecules: Conjugating the sulfonamide with peptides or antibodies for targeted delivery.

Challenges:

  • Regulatory Hurdles: Fluorinated compounds often face stringent environmental persistence evaluations.

  • Stereochemical Complexity: Ensuring enantiopurity in asymmetric syntheses.

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